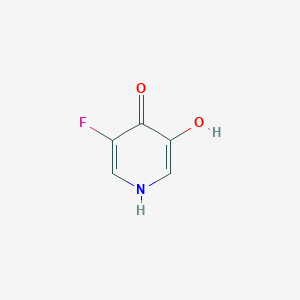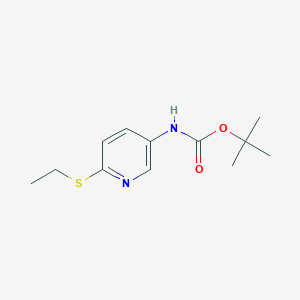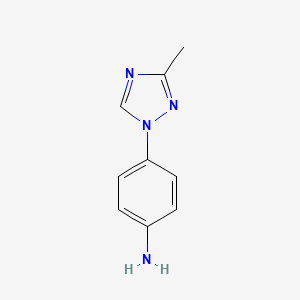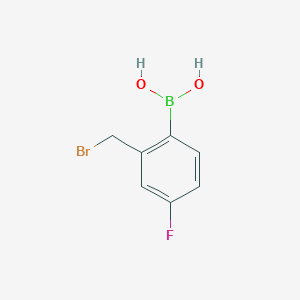
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Synthesis Analysis
The synthesis of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” can be represented by the formula CHBBrFO . The exact mass is 267.951813 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds have been studied extensively. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry . The reaction conditions are notably mild and tolerant of various functional groups, making it an ideal choice for synthesizing complex organic molecules. The boronic acid moiety of this compound facilitates the transmetalation step, which is crucial for the coupling process.
Protodeboronation Studies
In the realm of protodeboronation, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid serves as a starting material for studying the removal of the boron moiety from boronic esters . This is significant for reactions where the boron group is not required in the final product, and its removal is necessary without affecting the rest of the molecule.
Synthesis of Aryl- and Hetarylfurocoumarins
The compound is used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . These coumarins are important due to their biological activities, which include anti-inflammatory, anticoagulant, and anticancer properties.
Preparation of Xanthines
It is also involved in the preparation of xanthines through one-pot coupling with diaminouracil . Xanthines have a range of pharmacological effects, including stimulant and bronchodilator actions, which are utilized in the treatment of conditions like asthma.
Aerobic Oxidative Cross-Coupling
Another application is in aerobic oxidative cross-coupling reactions . These reactions are essential for introducing oxygen into organic molecules, which can alter their chemical behavior and increase their reactivity for further transformations.
Synthesis of Biologically Active Molecules
Lastly, this boronic acid is involved in the synthesis of various biologically active molecules . These molecules have potential applications in medicine and pharmacology, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at ambient temperature . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.
Safety and Hazards
“3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds may cause respiratory irritation and skin irritation . If swallowed or in contact with skin, it is recommended to call a poison center or doctor/physician. It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions of “3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid” and similar compounds involve their potential applications in various fields. For example, they can be used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . They can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Propriétés
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957120-85-3 | |
| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





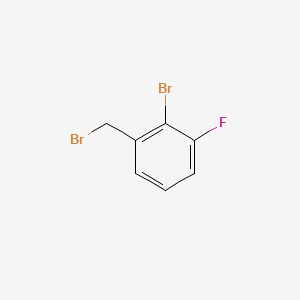
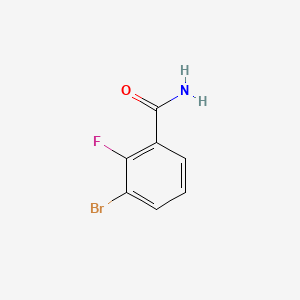

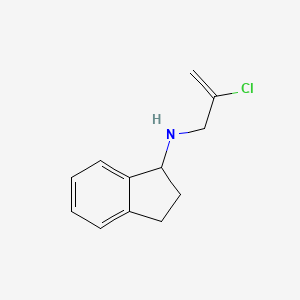
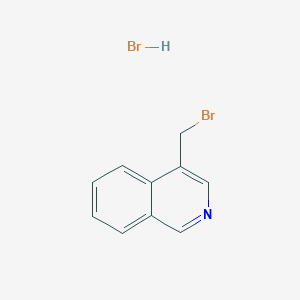
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
